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Compound of Interest

Compound Name: 5-Iodo-1,2,3-trimethoxybenzene

Cat. No.: B181185 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 5-Iodo-1,2,3-
trimethoxybenzene (C₉H₁₁IO₃, MW: 294.09 g/mol ), a key intermediate in organic synthesis.

[1][2] This document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for its spectroscopic characterization. While a

complete experimental dataset for 5-Iodo-1,2,3-trimethoxybenzene is not publicly available,

this guide presents predicted data based on established spectroscopic principles and

comparative data from its isomer, 2-iodo-1,3,5-trimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR spectra of 5-Iodo-1,2,3-trimethoxybenzene are detailed below,

alongside experimental data for the closely related isomer, 2-iodo-1,3,5-trimethoxybenzene, for

comparative analysis.[3]

¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Iodo-1,2,3-trimethoxybenzene is expected to show two distinct

signals for the methoxy groups and a singlet for the two equivalent aromatic protons.
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Compound Assignment

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Multiplicity Integration

5-Iodo-1,2,3-

trimethoxybenze

ne

Aromatic H (H-4,

H-6)
~ 7.0 - 7.3 Singlet (s) 2H

Methoxy (C1-

OCH₃, C3-

OCH₃)

~ 3.8 - 4.0 Singlet (s) 6H

Methoxy (C2-

OCH₃)
~ 3.7 - 3.9 Singlet (s) 3H

2-iodo-1,3,5-

trimethoxybenze

ne

Aromatic H 6.14 Singlet (s) 2H

[3] Methoxy 3.86 Singlet (s) 6H

Methoxy 3.82 Singlet (s) 3H

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 5-Iodo-1,2,3-trimethoxybenzene will display characteristic signals

for the aromatic carbons and the methoxy groups. The carbon atom attached to the iodine will

show a significantly lower chemical shift.
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Compound Assignment
Predicted/Experimental

Chemical Shift (δ, ppm)

5-Iodo-1,2,3-

trimethoxybenzene
C-5 (C-I) ~ 90 - 95

C-4, C-6 ~ 110 - 115

C-1, C-3 ~ 155 - 160

C-2 ~ 140 - 145

C1-OCH₃, C3-OCH₃ ~ 56

C2-OCH₃ ~ 61

2-iodo-1,3,5-

trimethoxybenzene
C-I 91.3

[3] Aromatic C-H Not specified

Aromatic C-O 159.9, 162.3

Methoxy 55.7, 56.6

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule. The IR spectrum of 5-
Iodo-1,2,3-trimethoxybenzene is expected to exhibit characteristic absorptions for C-H

stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-

O stretching of the ether linkages. An FTIR spectrum of this compound has been recorded

using a Bruker Tensor 27 FT-IR with the KBr pellet technique.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.rsc.org/suppdata/cy/c4/c4cy00721b/c4cy00721b1.pdf
https://www.benchchem.com/product/b181185?utm_src=pdf-body
https://www.benchchem.com/product/b181185?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Iodo-1_2_3-trimethoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode Expected Wavenumber (cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Aliphatic C-H Stretch (CH₃) 2950 - 2850

Aromatic C=C Stretch 1600 - 1450

C-O Stretch (Aryl ethers) 1275 - 1200 and 1075 - 1020

C-I Stretch 600 - 500

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 5-Iodo-1,2,3-trimethoxybenzene, the molecular ion peak [M]⁺ is expected

at an m/z of approximately 294. The mass spectrum of its isomer, 2-iodo-1,3,5-

trimethoxybenzene, shows a prominent molecular ion peak at m/z 294.20.[3]

Adduct Predicted m/z

[M]⁺ 293.97473

[M+H]⁺ 294.98256

[M+Na]⁺ 316.96450

[M-H]⁻ 292.96800

Predicted collision cross-section values are also available for various adducts.[4]

Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy

A sample of 5-10 mg of 5-Iodo-1,2,3-trimethoxybenzene would be dissolved in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C

NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[5] Chemical shifts would
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be referenced to the residual solvent peak. For ¹³C NMR, proton decoupling would be

employed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be finely ground with potassium bromide (KBr) and

pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

[1]

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer with an electron

ionization (EI) source. The sample would be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 50-

500.

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Iodo-1,2,3-trimethoxybenzene.
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Caption: General workflow for obtaining and analyzing spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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